
3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chloro, methyl, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Methylation: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 3 undergoes nucleophilic displacement due to activation by adjacent electron-withdrawing groups. Key observations include:
Reaction Conditions
Nucleophile | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|
Methanol | DMF | 80°C | 78% | |
Ammonia | Ethanol | 25°C | 65% |
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The trifluoromethyl and nitro groups enhance electrophilicity at position 3, enabling substitution without requiring harsh conditions .
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Steric hindrance from the methyl group at position 1 limits reactivity at position 5 .
Nitro Group Reduction
Controlled reduction of the nitro group produces 3-chloro-1-methyl-4-amino-5-(trifluoromethyl)-1H-pyrazole:
Reduction Methods
Reducing Agent | Catalyst | Product Purity | Application |
---|---|---|---|
H₂/Pd-C | Ethyl acetate | 99.7% | Pharmaceutical intermediates |
SnCl₂/HCl | Methanol | 94% | Agrochemical synthesis |
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The amino derivative participates in condensation reactions to form fused heterocycles like pyrazolo[1,5-a]pyrimidines .
Electrophilic Aromatic Substitution
While less common due to deactivation by electron-withdrawing groups, directed ortho-metalation enables functionalization:
Example Reaction
text3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole + LDA (Lithium Diisopropylamide) → C-4 lithiated intermediate + Electrophile (e.g., I₂, CO₂) → 4-substituted derivatives[5]
Stability and Byproduct Formation
Under acidic or thermal conditions (>150°C), partial decomposition occurs:
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Primary degradation pathway : Cleavage of the trifluoromethyl group, forming 3-chloro-1-methyl-4-nitro-1H-pyrazole.
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Byproduct mitigation : Conduct reactions below 100°C in aprotic solvents (e.g., DCM, THF) .
Herbicide Development
Reaction with 4-chloro-2-fluoro-5-methoxyphenyl precursors yields herbicides with 85–92% field efficacy :
textThis compound + 4-Chloro-6-fluoro-3-methoxy-2-nitrophenylboronic acid → 3-(4-Chloro-6-fluoro-3-methoxy-2-nitrophenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole (83% yield)[3]
Pharmaceutical Intermediates
Cross-coupling with aryl halides via Suzuki-Miyaura produces candidates for anti-inflammatory and anticancer agents :
textThis compound + 4-Bromophenylboronic acid → 3-(4-Bromophenyl)-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (72% yield)[6]
Mechanistic Insights
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Electronic effects : The trifluoromethyl group increases lipophilicity (logP = 2.8) and stabilizes transition states via inductive effects .
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Steric effects : The methyl group at position 1 restricts rotation, favoring planar transition states in substitution reactions .
This compound’s versatility in nucleophilic substitution and reduction reactions makes it invaluable for designing bioactive molecules and functional materials.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole, exhibit promising anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancers. The compound's mechanism of action often involves the inhibition of specific enzymes associated with tumor growth.
Case Study: Antitumor Efficacy
In a study assessing the cytotoxicity of multiple pyrazole derivatives, this compound showed an IC50 value of 0.05 µM against MCF-7 breast cancer cells, indicating potent antitumor activity. The compound's structure allows for effective interaction with cellular targets involved in cancer progression .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various assays. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators.
Table 1: Summary of Biological Activities
Agrochemical Applications
This compound has shown potential as an agrochemical agent. Its structural features suggest it could be effective as a herbicide or pesticide due to its ability to interact with biological systems in plants and pests.
Case Study: Herbicidal Activity
A field study evaluated the herbicidal effects of this compound on common weeds. Results indicated a significant reduction in weed biomass at concentrations as low as 100 g/ha, showcasing its potential for agricultural applications .
Material Science
In material science, this compound is being investigated for its properties in polymer synthesis and as a potential additive in coatings. Its trifluoromethyl group enhances hydrophobic characteristics, which can improve the durability and performance of materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole: Unique due to the presence of both nitro and trifluoromethyl groups.
3-Chloro-1-methyl-4-nitro-1H-pyrazole: Lacks the trifluoromethyl group.
3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the nitro group.
Uniqueness
The presence of both nitro and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it a valuable compound for various applications.
Biological Activity
3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (CAS No. 161038-58-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique trifluoromethyl group, which enhances its biological activity and stability. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C5H3ClF3N3O2
- Molecular Weight : 229.54 g/mol
- Structure : The presence of the trifluoromethyl group contributes to the compound's lipophilicity, impacting its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines:
Cancer Type | Cell Line | Activity |
---|---|---|
Lung Cancer | A549 | Significant antiproliferation |
Breast Cancer | MDA-MB-231 | Inhibition of cell growth |
Liver Cancer | HepG2 | Induction of apoptosis |
Colorectal Cancer | HCT116 | Cell cycle arrest |
The mechanism of action is believed to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-1 beta, suggesting potential therapeutic applications in inflammatory diseases. The IC50 values for related compounds indicate significant inhibition compared to standard anti-inflammatory drugs:
Compound | IC50 (μg/mL) | Standard Drug (Diclofenac) |
---|---|---|
Compound A | 60.56 | 54.65 |
Compound B | 57.24 |
These findings suggest that pyrazole derivatives could serve as effective anti-inflammatory agents .
Antimicrobial Activity
Preliminary evaluations indicate that compounds containing the pyrazole structure exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibiotics .
Case Study 1: Anticancer Efficacy
A study conducted by researchers focused on the synthesis and biological evaluation of a series of pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing promising results in inhibiting tumor growth in vitro and in vivo models. The study concluded that modifications to the pyrazole ring could enhance anticancer activity significantly .
Case Study 2: Inflammation Models
In another study, the compound was evaluated in murine models for its anti-inflammatory effects. Results indicated a marked reduction in edema and inflammatory markers compared to control groups, reinforcing its potential as a therapeutic candidate for inflammatory conditions .
Properties
IUPAC Name |
3-chloro-1-methyl-4-nitro-5-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3O2/c1-11-3(5(7,8)9)2(12(13)14)4(6)10-11/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHJFSYGFJOUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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